Product packaging for Sofosbuvir O-Desisopropyl O-Methyl Ester(Cat. No.:CAS No. 1015255-46-5)

Sofosbuvir O-Desisopropyl O-Methyl Ester

Cat. No.: B1145066
CAS No.: 1015255-46-5
M. Wt: 501.4
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Description

Contextualization within Nucleoside/Nucleotide Analog Drug Development

The history of nucleoside and nucleotide analogs in medicinal chemistry is extensive. nih.gov These compounds are structurally similar to natural nucleosides and nucleotides but possess modifications to their sugar or base components. numberanalytics.com This structural mimicry allows them to be recognized by viral polymerases. Once incorporated into a growing DNA or RNA strand, they can act as chain terminators, preventing further elongation of the viral genome due to the absence of a key chemical group. nih.govnumberanalytics.com

The development of these analogs marked a new era in drug design. nih.gov Their effectiveness has been proven against a range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and herpes simplex virus. nih.gov The "ProTide" technology was a significant advancement in this field. It involves masking the negatively charged phosphonate (B1237965) group of a nucleotide analog as a phosphoramidate (B1195095), which enhances cell permeability and allows for more efficient delivery of the active drug to its target site. nih.govacs.org Sofosbuvir (B1194449) is a prime example of a successful drug developed using this approach. wikipedia.org

Chemical Structure and Nomenclature of Sofosbuvir O-Desisopropyl O-Methyl Ester

This compound is a chemical entity closely related to the antiviral drug Sofosbuvir. Its nomenclature indicates a specific modification to the parent Sofosbuvir molecule. In Sofosbuvir, the phosphoramidate moiety includes an L-alanine isopropyl ester. The name "O-Desisopropyl" signifies the removal of the isopropyl group, and "O-Methyl Ester" indicates its replacement with a methyl group.

The parent compound, Sofosbuvir, has the IUPAC name Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate. wikipedia.org Based on this, the systematic name for this compound is Methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₂₀H₂₅FN₃O₉P
Molecular Weight 501.4 g/mol

Data sourced from Pharmaffiliates. pharmaffiliates.com

Role and Significance in Pre-clinical Pharmaceutical Research and Development

In pharmaceutical manufacturing, ensuring the purity and quality of an active pharmaceutical ingredient (API) is paramount. ijper.orgresearchgate.net During the synthesis of a drug like Sofosbuvir, various related substances, including intermediates, by-products, and degradation products, can arise. ijper.orgveeprho.com These are often referred to as impurities. Regulatory bodies require that these impurities be monitored and controlled. veeprho.com

This compound is significant in this context as a known process-related impurity of Sofosbuvir. Its primary role in pre-clinical pharmaceutical research and development is as a reference standard. veeprho.com Analytical chemists use certified reference materials of such impurities to develop and validate methods for detecting and quantifying their presence in the final drug product. researchgate.net

Research studies focus on developing robust analytical techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to separate and identify Sofosbuvir from its related compounds. researchgate.net For instance, a validated RP-HPLC method can effectively separate Sofosbuvir from its process-related impurities, ensuring that the final product meets the stringent purity requirements set by regulatory authorities like the ICH. researchgate.net The presence of impurities can potentially affect the efficacy and safety of the medication. ijper.org Therefore, the availability and use of reference standards like this compound are crucial for quality control in the pharmaceutical industry. researchgate.net

Properties

CAS No.

1015255-46-5

Molecular Formula

C₂₀H₂₅FN₃O₉P

Molecular Weight

501.4

Synonyms

PSI 7672

Origin of Product

United States

Chemical Synthesis and Stereochemical Control

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis deconstructs a target molecule into simpler, commercially available precursors, revealing potential synthetic pathways. numberanalytics.comnumberanalytics.com For Sofosbuvir (B1194449) and its analogs like the O-Desisopropyl O-Methyl Ester, the analysis identifies two primary building blocks: the modified nucleoside core and the amino acid phosphoramidate (B1195095) side chain.

The key disconnections are:

Phosphoramidate Bond: The P-N bond is disconnected, separating the 5'-hydroxyl group of the nucleoside from the phosphoramidate moiety. This is the crucial step where the synthesis of the target compound diverges from that of Sofosbuvir.

Glycosidic Bond: The N-glycosidic bond between the uracil (B121893) base and the ribose sugar is cleaved, leading to a protected or activated uracil and a functionalized 2-deoxy-2-fluoro-2-C-methyl-ribose derivative. researchgate.net

Sugar Skeleton: The fluorinated, methylated ribose derivative is further broken down. A common strategy involves starting from a simpler sugar or lactone and introducing the key functionalities, such as the C2-fluoro and C2-methyl groups, through a series of stereocontrolled reactions. researchgate.net

The primary difference in the retrosynthesis of Sofosbuvir O-Desisopropyl O-Methyl Ester lies in the precursor for the side chain. Instead of an L-alanine isopropyl ester, the retrosynthesis points to using an L-alanine methyl ester to construct the corresponding phosphoramidating agent.

Key Synthetic Pathways and Methodologies

The synthesis of Sofosbuvir and its analogs is a significant challenge due to the multiple stereocenters, including a chiral phosphorus atom. researchgate.net Efficient methodologies focus on maximizing yield and stereoselectivity.

The formation of the phosphoramidate prodrug is a pivotal step. researchgate.net This is typically achieved by coupling the 5'-hydroxyl group of the protected nucleoside with a pre-formed, activated phosphorylating agent. google.com The agent for synthesizing the title compound would be (S)-methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate.

A common and effective method involves:

Activation of the 5'-hydroxyl group of the protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside. This is often done using a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), sometimes in the presence of lithium chloride (LiCl), to form a magnesium alkoxide. thieme-connect.com

Coupling the activated nucleoside with the chloro-phosphoramidate reagent. This reaction proceeds via a nucleophilic attack of the 5'-alkoxide on the phosphorus center. acs.org

The choice of solvent, temperature, and activating agent is critical for achieving high conversion and minimizing side reactions. thieme-connect.com

The ester moiety on the L-alanine portion of the phosphoramidate is introduced early in the synthesis of the phosphorylating agent. To generate this compound, one would start with L-alanine methyl ester instead of the L-alanine isopropyl ester used for Sofosbuvir.

The synthesis of the phosphorylating agent generally involves reacting the L-alanine ester hydrochloride with phenyl dichlorophosphate (B8581778) (POCl(OPh)) in the presence of a base. The resulting product is a mixture of diastereomers at the phosphorus center. This mixture can then be used in the coupling step, often in a dynamic kinetic resolution process to favor the desired Sp-isomer. thieme-connect.comunisi.it

Achieving the correct stereochemistry at the phosphorus center (Sp configuration) is paramount for biological activity. The Rp-isomer is significantly less active. High diastereoselectivity is often accomplished through a dynamic kinetic resolution (DKR) of the stereochemically unstable phosphorylating agent during the coupling reaction. thieme-connect.comunisi.it

Key factors influencing stereoselectivity include:

Protecting Groups: The choice of the protecting group on the 3'-hydroxyl of the nucleoside is crucial. Research has shown that a benzyl (B1604629) (Bn) protecting group leads to significantly higher diastereoselectivity (dr = 92:8 to 97:3 in favor of the Sp-isomer) compared to ester or carbonate-based protecting groups. thieme-connect.comunisi.itresearchgate.net

Reaction Conditions: The activation of the 5'-hydroxyl group with i-PrMgCl·LiCl at low temperatures (e.g., -20 °C) has been demonstrated to be highly effective in promoting the desired stereochemical outcome. thieme-connect.com

These stereoselective strategies are general and would be directly applicable to the synthesis of the O-Desisopropyl O-Methyl Ester analog, ensuring the formation of the biologically relevant Sp-isomer.

Characterization of Synthetic Intermediates (Beyond Basic Identification)

The rigorous characterization of all intermediates is essential for ensuring the quality and purity of the final compound. nih.gov A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR): 1H, 13C, 19F, and 31P NMR spectroscopy are used to confirm the structure of intermediates. For the target compound, 1H NMR would show a singlet for the methyl ester protons (~3.7 ppm) instead of the doublet and septet characteristic of the isopropyl group in Sofosbuvir. 31P NMR is critical for confirming the formation of the phosphoramidate linkage and assessing the diastereomeric ratio.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise molecular weight data, confirming the elemental composition of intermediates and the final product. The O-Desisopropyl O-Methyl Ester would have a distinct molecular weight compared to Sofosbuvir.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of intermediates and the final compound. Chiral HPLC methods are specifically developed to separate and quantify the Sp and Rp diastereomers, which is vital for quality control. chemicalbook.com

For example, the characterization of the key nucleoside intermediate, 2'-deoxy-2'-fluoro-2'-C-methyluridine, involves detailed NMR analysis to confirm the stereochemistry of the sugar moiety and fluorination at the C2' position. researchgate.net Similarly, the phosphorylating agent is characterized to confirm its structure before the coupling step.

Analog Generation for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs like this compound is fundamental to conducting Structure-Activity Relationship (SAR) studies. substack.com SAR explores how modifications to a drug molecule's structure affect its biological activity and properties. nih.govnih.gov

For nucleoside phosphoramidate prodrugs, key areas for modification include:

The Amino Acid Ester: The size and nature of the ester group can influence the rate of hydrolysis by cellular esterases (like Cathepsin A or CES1), affecting the intracellular release of the active nucleoside monophosphate. researchgate.net Comparing the activity of the methyl ester (the title compound) with the isopropyl ester (Sofosbuvir) and other variants (e.g., ethyl, benzyl) provides insight into the optimal ester size for cell penetration and metabolic activation.

The Amino Acid: The natural L-alanine can be substituted with other amino acids to probe the specificity of the phosphoramidase enzyme (like HINT1) that cleaves the P-N bond.

The Phenyl Group: Modifications to the phenoxy group on the phosphorus atom can alter stability and interactions with metabolizing enzymes.

The Nucleoside Core: Changes to the sugar moiety (e.g., at the 2' or 4' positions) or the nucleobase (e.g., cytosine, guanine) can dramatically impact the compound's activity against the viral polymerase and its selectivity. researchgate.netacs.org

The generation and subsequent biological evaluation of a library of such analogs, including this compound, are crucial for optimizing the potency and pharmacokinetic profile of antiviral agents. mdpi.comnih.gov

Data Tables

Table 1: Influence of 3'-OH Protecting Group on Phosphorylation Stereoselectivity

3'-OH Protecting GroupDiastereomeric Ratio (Sp:Rp)Reference
Benzyl (Bn)92:8 unisi.itresearchgate.net
Ester (e.g., Acetyl)Lower Selectivity unisi.it
CarbonateLower Selectivity unisi.it

Table 2: Key Precursors for Sofosbuvir vs. This compound

Target CompoundNucleoside CoreAmino Acid Ester PrecursorPhosphorylating Agent
Sofosbuvir2'-deoxy-2'-fluoro-2'-C-methyluridineL-Alanine Isopropyl EsterIsopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
This compound2'-deoxy-2'-fluoro-2'-C-methyluridineL-Alanine Methyl EsterMethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate

Enzymatic Biotransformation and Pre Clinical Metabolic Pathways

In Vitro Hydrolysis by Esterases and Other Relevant Enzymes

The biotransformation of the parent compound, Sofosbuvir (B1194449), is initiated by rapid hydrolysis of its carboxyl ester moiety within hepatocytes. nih.govnih.gov This crucial first step is predominantly catalyzed by two key human esterases: Cathepsin A (CatA) and Carboxylesterase 1 (CES1). researchgate.net These enzymes cleave the L-alanine isopropyl ester of Sofosbuvir, leading to an intermediate phosphoramidate (B1195095) metabolite (referred to in some literature as "metabolite X"). nih.govnih.gov This intermediate then undergoes further metabolism where the P-N bond is cleaved by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT-1), releasing the monophosphate metabolite. nih.gov

The formation of Sofosbuvir O-Desisopropyl O-Methyl Ester, as its name implies, involves the loss of the isopropyl group from the ester. While the precise pathway to this specific methyl ester variant is not detailed in the available literature, it is mechanistically plausible that it arises from esterase-mediated activity.

Specific kinetic studies detailing the rate (Kcat, Km) and efficiency (Kcat/Km) of enzyme-mediated cleavage for the formation or further metabolism of this compound are not available in the reviewed scientific literature. For the parent compound, Sofosbuvir, the hydrolysis by CatA and CES1 is known to be highly efficient, facilitating high first-pass hepatic extraction. nih.gov

The primary enzymatic metabolites of the parent drug, Sofosbuvir, are well-documented, culminating in the formation of the active triphosphate analog (GS-461203) and the major inactive nucleoside metabolite, GS-331007. nih.govresearchgate.net While this compound is identified as a metabolite/impurity, its classification as a primary or minor metabolite in enzymatic assays is not specified in the available research.

Intracellular Phosphorylation Cascades (if applicable to activation)

The activation of Sofosbuvir to its pharmacologically active triphosphate form is a critical process that occurs after the initial hydrolysis steps. nih.gov Following the HINT-1 mediated cleavage that forms the monophosphate, the subsequent phosphorylation to the diphosphate (B83284) and triphosphate is carried out by cellular kinases. nih.gov

There is no available data to suggest that this compound enters this intracellular phosphorylation cascade. Its structural deviation from the primary metabolic pathway intermediates makes it an unlikely substrate for the kinases responsible for forming the active triphosphate. It is more likely a metabolic side-product.

Metabolic Stability Studies in Isolated Biological Systems (e.g., hepatocytes, microsomes)

Metabolic stability is typically assessed in vitro using systems like liver microsomes and cryopreserved hepatocytes to determine a compound's intrinsic clearance and metabolic half-life. acs.orgst-andrews.ac.uk Such assays are crucial for predicting in vivo pharmacokinetic properties. st-andrews.ac.uk These studies have been conducted for Sofosbuvir, demonstrating its efficient metabolism in human hepatocytes. nih.gov

However, specific metabolic stability data for this compound, including its half-life or clearance rates in hepatocyte or microsomal incubations, are not reported in the public scientific literature.

Comparative Pre-clinical Metabolic Profiling Across Species (e.g., animal models)

Comparative metabolic studies across different preclinical species (e.g., rat, mouse, monkey) are essential to understand species-specific differences in drug metabolism and to ensure that animal models are representative of human metabolism. For Sofosbuvir, the predominate inactive metabolite, GS-331007, has been identified in the milk of lactating rats, indicating its systemic distribution in that model. researchgate.net Studies in rats with non-alcoholic fatty liver disease (NAFLD) have also investigated the pharmacokinetic profile of GS-331007. unipd.it

Despite the characterization of major metabolites in animal models, specific comparative metabolic profiles that document the formation, concentration, or clearance of this compound across different preclinical species are not available in the reviewed literature.

Pre Clinical Pharmacokinetic Properties and Disposition

In Vitro Membrane Permeability and Transport Mechanisms (e.g., Caco-2 models)

Direct experimental data on the in vitro membrane permeability of Sofosbuvir (B1194449) O-Desisopropyl O-Methyl Ester using models like Caco-2 is not extensively available in published literature. However, insights can be inferred from the characteristics of its parent compound, sofosbuvir.

Sofosbuvir itself is classified as a Biopharmaceutics Classification System (BCS) Class 3 drug, indicating high solubility and low permeability. chemicalbook.com Caco-2 cell models are frequently used to predict the oral absorption of drugs. chemicalbook.com For a compound to be considered to have high permeability, its apparent permeability coefficient (Papp) in Caco-2 cells is typically greater than 10 x 10⁻⁶ cm/s. Studies on various drug candidates have utilized this model to screen for permeability. nih.gov

Given that Sofosbuvir O-Desisopropyl O-Methyl Ester is an intermediate in the hydrolysis of sofosbuvir, its physicochemical properties are likely to be similar to the parent drug, suggesting it would also exhibit relatively low to moderate passive permeability across intestinal membranes. The primary mechanism of sofosbuvir's uptake into hepatocytes is not solely dependent on passive diffusion but also involves active transport mechanisms. While specific transporters for this compound have not been identified, the parent drug, sofosbuvir, is a substrate for P-glycoprotein (P-gp), a well-known efflux transporter. nih.gov This suggests that this intermediate may also be subject to efflux by P-gp, which would reduce its net absorption.

CompoundBCS ClassPermeability ClassificationCaco-2 Papp (cm/s)
Sofosbuvir3LowData not specified

This table reflects the classification for the parent compound, Sofosbuvir, as direct data for this compound is not available.

Plasma Protein Binding Characteristics

The extent of a drug's binding to plasma proteins influences its distribution and availability to target tissues. For sofosbuvir, the plasma protein binding is approximately 85% in humans and is not dependent on the drug concentration. chemicalbook.com This binding is primarily to human serum albumin.

Specific data for the plasma protein binding of this compound is not detailed in current research. However, as a closely related intermediate of sofosbuvir, it is reasonable to hypothesize that it would exhibit a similar degree of plasma protein binding. The major circulating metabolite of sofosbuvir, GS-331007, in contrast, shows minimal binding to plasma proteins. nih.gov This significant difference highlights the rapid and extensive metabolism sofosbuvir undergoes.

CompoundPlasma Protein Binding (%)
Sofosbuvir~85
GS-331007Minimal

This table provides data for the parent compound and its major metabolite as a reference for the likely characteristics of this compound.

Tissue Distribution Studies in Animal Models (focus on chemical fate)

Following oral administration, sofosbuvir is rapidly absorbed and extensively distributed to the liver, which is the primary site of its pharmacological activity. nih.gov In animal models, such as dogs, the bioavailability of sofosbuvir was found to be relatively low, with a significant portion of the absorbed dose being extracted by the liver. chemicalbook.com

The chemical fate of this compound is intrinsically linked to the metabolic pathway of sofosbuvir within hepatocytes. After uptake into these liver cells, sofosbuvir is rapidly hydrolyzed by human carboxylesterase 1 (CES1) and cathepsin A to form its initial metabolites, including what is referred to as "metabolite X". nih.govnih.gov This "metabolite X" is understood to be the result of the cleavage of the isopropyl ester group, which corresponds to this compound. This intermediate is then subject to further enzymatic action, leading to the formation of the active triphosphate form within the hepatocyte.

Studies in rats have shown that sofosbuvir itself is often undetectable in plasma due to its rapid degradation. nih.gov The primary circulating metabolite is GS-331007. The concentration of sofosbuvir metabolites in the liver has been found to be approximately 30-fold higher than in plasma, demonstrating efficient hepatic targeting. nih.govresearchgate.net This indicates that this compound, as a transient intermediate, would be predominantly located within the liver before its subsequent conversion.

Pre-systemic Metabolism and First-Pass Effects

Sofosbuvir undergoes extensive first-pass metabolism, which is a key feature of its pharmacokinetic profile. nih.govnih.gov This phenomenon involves the metabolism of the drug in the gut wall and liver before it reaches systemic circulation. researchgate.net The high first-pass hepatic extraction of sofosbuvir is estimated to be over 70%. nih.gov

The formation of this compound is a direct consequence of this first-pass effect. The hydrolysis of the isopropyl ester of sofosbuvir is catalyzed by carboxylesterases, primarily CES1, which are highly expressed in the liver. nih.govnih.gov This initial metabolic step is crucial for the subsequent activation of the drug. The rapid and efficient conversion of sofosbuvir to its metabolites, including the O-Desisopropyl O-Methyl Ester, means that very little of the parent drug reaches the systemic circulation unchanged.

The extensive pre-systemic metabolism ensures that high concentrations of the active metabolites are generated within the target organ, the liver, while minimizing systemic exposure to the parent prodrug. This targeted delivery is a hallmark of sofosbuvir's design and contributes to its potent antiviral activity.

ParameterValue
First-Pass Hepatic Extraction>70%
Primary Metabolizing EnzymesCarboxylesterase 1 (CES1), Cathepsin A

This table summarizes the key aspects of sofosbuvir's first-pass metabolism, which dictates the formation of this compound.

Molecular Interactions and Biochemical Mechanism of Action if an Active Entity or Key Intermediate

Interactions with Viral RNA Polymerases or Related Enzymes (in vitro)

There is no specific information available in the scientific literature regarding the direct interaction of Sofosbuvir (B1194449) O-Desisopropyl O-Methyl Ester with viral RNA polymerases. Research has overwhelmingly focused on the active triphosphate metabolite of Sofosbuvir (GS-461203).

For context, the active form of Sofosbuvir, GS-461203, is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. nih.gov This enzyme is critical for the replication of the viral genome. nih.gov GS-461203 mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase. nih.gov Due to a modification at the 2' position of the ribose sugar, the incorporation of GS-461203 results in chain termination, thereby halting viral replication. nih.gov

Specific data on the enzyme binding and inhibition kinetics of Sofosbuvir O-Desisopropyl O-Methyl Ester with viral polymerases are not available.

For the active metabolite of the parent drug, Sofosbuvir, studies have detailed its potent inhibitory activity. For instance, the triphosphate form of Sofosbuvir has been shown to be a highly potent inhibitor of the NS5B polymerase from all HCV genotypes. veeprho.com

There is no information on how viral polymerases would recognize this compound as a substrate or the catalytic mechanisms that would follow.

In the case of Sofosbuvir's active metabolite, its structure as a uridine nucleotide analogue allows it to be recognized by the HCV NS5B polymerase. nih.gov The high fidelity of this recognition across different HCV genotypes contributes to Sofosbuvir's broad antiviral activity. veeprho.com

Cellular Uptake and Intracellular Processing in Research Models

Specific studies detailing the cellular uptake and intracellular processing of this compound are not available in the public domain.

The parent compound, Sofosbuvir, is known to be a substrate for certain drug transporters, which facilitate its entry into hepatocytes (liver cells), the primary site of HCV replication. nih.gov Once inside the cell, Sofosbuvir undergoes a series of metabolic transformations. The initial steps involve the hydrolysis of the carboxyl ester moiety by human cathepsin A or carboxylesterase 1, and the cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). nih.gov This is followed by phosphorylation steps to form the active triphosphate metabolite. nih.gov

Given its structural similarity, it could be hypothesized that this compound might undergo some degree of cellular uptake and intracellular processing, potentially being a substrate for the same esterases and kinases that metabolize Sofosbuvir. However, the efficiency of these processes is unknown.

Biochemical Consequences of Molecular Interactions

The specific biochemical consequences of molecular interactions involving this compound have not been documented. As an impurity, its presence is generally monitored and controlled during the manufacturing of Sofosbuvir to ensure the final drug product's purity and safety. veeprho.com

The biochemical consequence of the interaction of Sofosbuvir's active metabolite with the HCV NS5B polymerase is the potent inhibition of viral RNA synthesis, leading to a rapid decline in viral load in infected individuals. nih.gov

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating Sofosbuvir (B1194449) O-Desisopropyl O-Methyl Ester from Sofosbuvir and other related substances, ensuring accurate purity assessment and quantification.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Sofosbuvir and its impurities. nih.gov Developing a stability-indicating HPLC method is crucial to resolve the main active pharmaceutical ingredient (API) from process-related impurities and degradation products, including the O-Desisopropyl O-Methyl Ester. pharmaffiliates.com

Method development typically involves screening various stationary phases, such as C18 and C8 columns, and optimizing the mobile phase composition. daicelpharmastandards.com An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute formic/acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. nih.govscirp.org The selection of the detection wavelength, typically around 260 nm where the uracil (B121893) chromophore shows maximum absorbance, is critical for sensitivity. pharmaffiliates.comrsc.org The goal is to achieve adequate resolution between the Sofosbuvir peak and the peaks of all potential impurities, with the O-Desisopropyl O-Methyl Ester expected to have a slightly different retention time due to the change in hydrophobicity from the isopropyl to the methyl group.

Table 1: Example HPLC Parameters for Sofosbuvir Impurity Profiling

Parameter Condition Reference
Column Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm nih.gov
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) nih.gov
Flow Rate 1.0 mL/min rsc.orgpharmaffiliates.com
Detection UV at 260 nm nih.govpharmaffiliates.comrsc.org
Column Temp. 35°C pharmaffiliates.com
Retention Time (Sofosbuvir) ~3.67 min nih.gov
Retention Time (Impurity) ~5.70 min (for a related impurity) nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the detection and quantification of low-level impurities and metabolites in complex matrices. synthinkchemicals.comeg.net This technique is indispensable for confirming the presence of Sofosbuvir O-Desisopropyl O-Methyl Ester.

For analysis, the compound is first separated using UPLC or HPLC and then ionized, typically using electrospray ionization (ESI) in positive mode. nih.govmdpi.com The mass spectrometer isolates the protonated molecular ion ([M+H]⁺) of the target compound, which for this compound is expected at an m/z of 502.4, based on its molecular weight of 501.4 g/mol . pharmaffiliates.compharmaffiliates.com This precursor ion is then fragmented, and specific product ions are monitored in Multiple Reaction Monitoring (MRM) mode, providing a highly specific and quantifiable signal free from matrix interferences. mdpi.com

Table 2: Typical LC-MS/MS Parameters for Sofosbuvir and Metabolite Analysis

Parameter Condition Reference
LC System Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) nih.govmdpi.com
Mobile Phase Isocratic elution with 0.1% Formic acid and Acetonitrile nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.govmdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.com
Precursor Ion [M+H]⁺ (Sofosbuvir) m/z 530.3 mdpi.com
Product Ion (Sofosbuvir) m/z 243.2 mdpi.com
Expected Precursor Ion [M+H]⁺ (Methyl Ester) m/z 502.4 pharmaffiliates.compharmaffiliates.com

Spectroscopic Methods for Structural Elucidation in Complex Matrices (e.g., NMR, high-resolution MS)

Unambiguous structure confirmation of a novel or unexpected impurity like this compound requires sophisticated spectroscopic techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive tools for this purpose. daicelpharmastandards.com

HRMS, using instruments like Orbitrap or TOF analyzers, provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. daicelpharmastandards.com For this compound, HRMS would be used to confirm the molecular formula of C₂₀H₂₅FN₃O₉P. pharmaffiliates.compharmaffiliates.com

NMR spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹F) provides detailed information about the molecule's atomic connectivity. To confirm the structure of the methyl ester, ¹H NMR would show a singlet peak around 3.7 ppm corresponding to the methyl ester protons (-OCH₃), which would be absent in the parent Sofosbuvir spectrum. Conversely, the characteristic doublet and septet signals for the isopropyl group protons in Sofosbuvir would be absent in the impurity's spectrum. ³¹P NMR is also valuable for confirming the structure of the phosphoramidate (B1195095) backbone. daicelpharmastandards.com

Quantitative Analysis in Biological Samples for Pre-clinical Studies

For pre-clinical studies, it is often necessary to quantify not only the parent drug but also its major metabolites and impurities in biological samples like plasma. LC-MS/MS is the gold standard for this application due to its high sensitivity, allowing for the detection of concentrations down to the ng/mL or even pg/mL level. nih.gov

A quantitative bioanalytical method for this compound would be developed and validated according to regulatory guidelines. mdpi.com Validation involves assessing parameters such as specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability. nih.govmdpi.com Linearity for Sofosbuvir in human plasma has been established over ranges like 0.25–3500 ng/mL. nih.gov A similar range would be established for the methyl ester impurity to understand its pharmacokinetic profile if it is formed in vivo.

Table 3: Bioanalytical Method Validation Parameters for Sofosbuvir Quantification

Parameter Typical Value/Range Reference
Linearity Range 0.25 - 3500 ng/mL nih.gov
Correlation Coefficient (r²) > 0.99 dntb.gov.ua
Lower Limit of Quantification (LLOQ) 0.25 ng/mL nih.gov
Intra- & Inter-day Precision (%CV) < 15% mdpi.com
Intra- & Inter-day Accuracy (% Bias) Within ±15% mdpi.com
Extraction Recovery Typically > 80% mdpi.com

Application of Isotope-Labeled Analogs in Metabolic Pathway Elucidation

Stable isotope-labeled (SIL) analogs are crucial tools in drug metabolism and pharmacokinetic studies. While specific metabolic studies tracing the formation of this compound are not publicly documented, the use of SIL analogs is central to the broader analysis of Sofosbuvir.

A deuterated version of Sofosbuvir (e.g., Sofosbuvir-d₃) is commonly used as an internal standard (IS) in quantitative LC-MS/MS bioanalysis. wisc.edu The IS is added to biological samples before extraction. Since the SIL analog has nearly identical chemical properties and chromatographic behavior to the analyte but a different mass, it co-elutes and experiences similar matrix effects and extraction losses. By measuring the ratio of the analyte's signal to the IS's signal, precise and accurate quantification can be achieved, compensating for variations during sample processing. wisc.edu This approach would be essential for the reliable quantification of the O-Desisopropyl O-Methyl Ester impurity in any pre-clinical biological sample.

Structure Metabolism Relationship Smr and Prodrug Design Principles

Influence of Structural Modifications on Metabolic Lability

The metabolic activation of Sofosbuvir (B1194449) is initiated by the hydrolysis of its phosphoramidate (B1195095) prodrug moiety. This first critical step involves the cleavage of the carboxyl ester group, a reaction catalyzed predominantly by the human enzymes Cathepsin A (CatA) and Carboxylesterase 1 (CES1). wisc.edunih.gov In the parent compound, this is an isopropyl ester. The structure "Sofosbuvir O-Desisopropyl O-Methyl Ester" represents a modification where the isopropyl group is replaced by a methyl group.

The design of this ester linkage is a deliberate strategy to ensure the prodrug remains intact for absorption and delivery to the liver, where it is then rapidly hydrolyzed to "trap" the metabolite inside the target hepatocytes. nih.gov The choice between a methyl and an isopropyl ester would therefore fine-tune the pharmacokinetic profile, balancing stability in circulation with the rate of activation in the liver.

Table 1: Key Enzymes in the Initial Hydrolysis of Sofosbuvir Prodrugs

EnzymeTypeRole in Activation
Cathepsin A (CatA) Serine ProteasePrimary enzyme for hydrolyzing the carboxyl ester of the prodrug moiety. wisc.edu
Carboxylesterase 1 (CES1) Serine EsteraseAlso capable of hydrolyzing the carboxyl ester, though less efficiently than CatA for the parent compound. wisc.edu
Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1) HydrolaseInvolved in a subsequent step, cleaving the bond between the amino acid and the phosphate (B84403). wisc.eduresearchgate.net

Stereochemical Impact on Enzymatic Recognition and Processing

A pivotal feature of the Sofosbuvir phosphoramidate structure is the chirality at the phosphorus atom, which results in two distinct diastereomers, designated (Sp) and (Rp). mdpi.com This stereochemistry has a profound impact on biological activity, as host enzymes exhibit a high degree of stereoselectivity. The (Sp)-diastereomer is the desired, therapeutically potent form, while the (Rp)-diastereomer is significantly less active. mdpi.com

The reason for this difference lies in enzymatic recognition. The (Sp)-diastereomer of the Sofosbuvir precursor is a 35-fold better substrate for Cathepsin A (CatA) than the (Rp)-diastereomer, leading to much more efficient metabolic activation. mdpi.com This highlights how a subtle change in the 3D orientation of the atoms around the phosphorus center dictates how effectively the prodrug is processed.

This stereoselectivity is also exploited in biocatalytic manufacturing processes. Engineered enzymes, such as variants of phosphotriesterase (PTE), have been developed to selectively hydrolyze the unwanted (Rp)-diastereomer from a racemic mixture, allowing for the efficient isolation of the pure, active (Sp)-form. mdpi.comnih.gov For example, the W131M-PTE variant shows a catalytic efficiency for the (Rp)-sofosbuvir precursor that is 187-fold higher than for the (Sp)-precursor, making it an effective tool for kinetic resolution. mdpi.com

Table 2: Comparative Enzymatic Efficiency for Sofosbuvir Precursor Diastereomers

EnzymeDiastereomer TargetCatalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Selectivity Fold-Change
W131M-PTE (Rp)-sofosbuvir precursor(2.97 ± 0.13) × 10⁵ mdpi.com187-fold higher for (Rp) mdpi.com
W131M-PTE (Sp)-sofosbuvir precursor(1.58 ± 0.10) × 10³ mdpi.comN/A

Rational Design of Prodrugs and Bio-isosteres Based on Compound Structure

Sofosbuvir is a prime example of the "ProTide" (PROdrug + nucleoTIDE) technology. This rational design strategy is employed to overcome the challenge of delivering charged nucleotide monophosphates into cells. baranlab.org The negatively charged phosphate group, which prevents passive diffusion across cell membranes, is masked with a phosphoramidate moiety. This carrier group is designed to be cleaved by intracellular enzymes, releasing the nucleotide monophosphate inside the target cell. researchgate.net

The key components of this bio-reversible carrier moiety are:

An Aryl Group (Phenoxy): This group protects the phosphorus from premature degradation.

An Amino Acid (L-alanine): This component is recognized by specific intracellular enzymes.

An Ester Group (e.g., Isopropyl or Methyl): This part of the molecule modulates solubility and lability, and its cleavage by esterases is the first step in activation. wisc.edu

The entire phosphoramidate structure serves as a bio-isostere for a monophosphate group. Bio-isosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. baranlab.orgnih.gov In this context, the neutral, lipophilic phosphoramidate mimics the charged phosphate enough to be processed by subsequent kinases but is chemically different enough to achieve efficient cell entry.

The modification from an isopropyl ester (in the parent precursor) to a methyl ester (in this compound) is a classic example of using bioisosteric replacement to fine-tune developability. prismbiolab.com Such a change can alter crucial properties like solubility, chemical stability at different pH levels, and the rate of enzymatic cleavage, all of which are critical for an ideal prodrug. nih.govnih.gov

Computational Approaches to Predict Metabolic Fate and Bioactivation

Predicting how a novel chemical entity will be metabolized is a significant challenge in drug development. Computational chemistry and molecular modeling provide powerful tools to forecast the metabolic fate and bioactivation of prodrugs like this compound.

These approaches are used in several ways:

Molecular Docking: Scientists can create 3D models of enzymes like CatA and CES1 and computationally "dock" the prodrug molecule into the enzyme's active site. This can predict the binding affinity and orientation of different structural analogs. For instance, docking studies could compare how the methyl ester of the subject compound fits into the active site versus the original isopropyl ester, providing insight into why one might be a better substrate than the other.

Quantum Mechanics (QM) Calculations: These methods can be used to model the reaction mechanism of ester hydrolysis at an electronic level. For example, creating an electrostatic potential map of the prodrug can reveal the areas most susceptible to nucleophilic attack, which is the key chemical step in its enzymatic cleavage. researchgate.net

Predictive Modeling for Biocatalysis: Computational tools are used to guide the engineering of enzymes for specific purposes. In the context of stereoisomer resolution, computational screening of phosphotriesterase (PTE) variants can identify mutations (like W131M or I106A/W131M) that enhance selectivity for hydrolyzing the unwanted (Rp)-diastereomer of a Sofosbuvir precursor. nih.gov This accelerates the development of efficient biocatalysts for pharmaceutical manufacturing.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Enzyme Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of Sofosbuvir (B1194449) and its analogs, the primary target for docking simulations is the RNA-dependent RNA polymerase (RdRp) enzyme, also known as non-structural protein 5B (NS5B), which is crucial for the replication of the Hepatitis C virus (HCV). eg.neteg.net

While specific docking studies for Sofosbuvir O-Desisopropyl O-Methyl Ester are not extensively documented in peer-reviewed literature, the methodology can be understood from studies on the parent compound, Sofosbuvir. nih.gov For such a study, the 3D structure of the NS5B polymerase would be obtained from a protein database (e.g., PDB ID: 3FQK). nih.gov The compound this compound would then be virtually screened against the enzyme's active site.

The simulation would calculate the binding energy, with more negative values indicating a stronger, more stable interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the active site (e.g., Arg200, Tyr448, Ser368), would be identified. nih.gov The structural difference—the replacement of an isopropyl ester with a methyl ester—would likely alter the steric and electronic profile of the molecule, potentially affecting its fit and binding affinity within the enzyme's active site compared to the parent drug.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic properties of a molecule, which govern its reactivity. researchgate.net These calculations can determine various molecular descriptors. For a compound like this compound, this analysis provides insight into its chemical stability and potential to engage in reactions.

Key parameters derived from DFT studies include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): This map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction.

Global Reactivity Descriptors: Parameters such as electrophilicity, chemical potential, and hardness are calculated to quantify the molecule's reactivity. researchgate.net

While specific DFT data for this compound is scarce, studies on similar pyrimidine (B1678525) derivatives show how these calculations are applied to understand structure-activity relationships. researchgate.net

Quantum Chemical ParameterSignificance
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites.
Electrophilicity Index (ω)Measures the capacity to accept electrons.
Chemical Hardness (η)Represents resistance to change in electron distribution.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand (the compound) and its target protein over time. Following an initial docking pose, an MD simulation would place the this compound-NS5B complex in a simulated physiological environment to observe its stability and conformational changes. nih.gov

Analysis from MD simulations typically includes:

Root-Mean-Square Deviation (RMSD): Tracks the positional changes of the protein and ligand backbone atoms over time to assess the stability of the complex.

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues to identify flexible regions of the protein upon ligand binding.

Binding Free Energy Calculations (e.g., MM/PBSA): Provides a more accurate estimation of the binding affinity by considering solvation effects.

These simulations, which can run for hundreds of nanoseconds, would reveal whether this compound remains stably bound in the active site or if it dissociates, providing deeper insight into its potential inhibitory mechanism. nih.gov

Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (in silico)

Predictive in silico models are crucial for profiling the ADMET properties of new chemical entities, including impurities and metabolites, to forecast their behavior in the body and potential toxicity. rjptonline.org Studies on Sofosbuvir's degradation products have utilized such models to ensure safety and quality control. nih.gov

Using computational software like TOPKAT and DEREK, or platforms like pkCSM and SwissADME, various properties of this compound can be predicted. nih.govnih.govnih.gov These predictions are based on the compound's structure and are compared against established thresholds and models.

A study focused on the forced degradation of Sofosbuvir identified its key impurities and characterized them. nih.gov The in silico toxicity of these degradation products was then determined using specialized prediction software. nih.gov This type of analysis is vital for identifying potentially harmful substances that could be present in the final drug product.

ADMET PropertyPredicted ParameterSignificance
AbsorptionHuman Intestinal Absorption (%)Predicts oral bioavailability.
DistributionBlood-Brain Barrier (BBB) PermeabilityIndicates potential for CNS effects.
MetabolismCYP450 Substrate/InhibitorPredicts drug-drug interaction potential.
ExcretionRenal Clearance (log ml/min/kg)Indicates the primary route of elimination.
ToxicityAmes MutagenicityPredicts potential to cause genetic mutations.
CarcinogenicityPredicts cancer-causing potential.

This predictive screening helps prioritize which impurities require strict control and monitoring during the manufacturing process.

Role As a Reference Standard, Impurity, or Degradation Product in Pharmaceutical Quality Control Research

Use as a Reference Standard for Analytical Method Development and Validation

The development and validation of analytical methods are fundamental to ensuring the quality of pharmaceutical products. researchgate.net Reference standards of known purity are indispensable for these activities. Sofosbuvir (B1194449) O-Desisopropyl O-Methyl Ester is available as a reference standard from various chemical suppliers. pharmaffiliates.comsynzeal.comlgcstandards.com

The availability of this compound as a reference standard is critical for several reasons:

Method Development: It allows for the development of specific and selective analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating this potential impurity from the active pharmaceutical ingredient (API) and other related substances. jparonline.comjmpas.com

Method Validation: The reference standard is used to validate the analytical method for parameters such as specificity, linearity, accuracy, precision, and sensitivity, as mandated by ICH guidelines. fabad.org.trresearchgate.net For instance, the limit of detection (LOD) and limit of quantification (LOQ) for impurities are determined using the reference standard. researchgate.net

Impurity Profiling: It serves as a marker to identify and quantify the presence of this specific impurity in batches of Sofosbuvir drug substance and drug product. synthinkchemicals.com

Table 1: Analytical Techniques for Impurity Detection in Sofosbuvir

Analytical Technique Purpose Reference
High-Performance Liquid Chromatography (HPLC) Separation and quantification of impurities. veeprho.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of impurities. ijper.org

Identification and Characterization as a Potential Impurity

Impurities in drug substances can originate from various sources, including the manufacturing process (process-related impurities) or degradation of the drug substance over time (degradation products). veeprho.com Sofosbuvir O-Desisopropyl O-Methyl Ester is classified as a potential impurity of Sofosbuvir. pharmaffiliates.comchemicalbook.com Its chemical structure suggests that it could be formed through the loss of the isopropyl group from the phosphoramidate (B1195095) moiety of the Sofosbuvir molecule, while the methyl ester remains intact.

The characterization of such impurities is a critical step in ensuring drug quality. This typically involves a combination of advanced analytical techniques:

High-Performance Liquid Chromatography (HPLC): This is the primary technique used for the separation and quantification of impurities in Sofosbuvir. jmpas.com Various RP-HPLC methods have been developed for this purpose. jparonline.com

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification of impurities by providing information about their molecular weight and fragmentation patterns. ijper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, impurities are often isolated and subjected to NMR analysis. synthinkchemicals.com

Studies on Chemical Stability and Forced Degradation Pathways

Forced degradation studies are a regulatory requirement and a crucial part of drug development. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to understand its degradation pathways and identify the resulting degradation products. ijper.orgscirp.org

Several studies have investigated the forced degradation of Sofosbuvir. nih.govoup.com The findings from these studies indicate that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress. ijper.orgscirp.org

Under hydrolytic conditions, particularly acidic or basic, the ester and phosphoramidate linkages in the Sofosbuvir molecule are prone to cleavage. This can lead to the formation of various degradation products. While specific studies detailing the formation of this compound as a distinct degradation product are not extensively published, its structure strongly suggests it could be a product of hydrolysis where the isopropyl ester of the L-alanine moiety is cleaved, leaving the methyl ester.

Table 2: Summary of Forced Degradation Studies on Sofosbuvir

Stress Condition Observation Potential Degradation Products Reference
Acid Hydrolysis Degradation observed. Hydrolysis of the ester or phosphoramidate linkage. ijper.orgscirp.org
Base Hydrolysis Significant degradation observed. Hydrolysis of the ester or phosphoramidate linkage. ijper.orgscirp.org
Oxidative Stress Degradation observed. Oxidation of the molecule. ijper.orgscirp.org
Thermal Stress Generally stable. Minimal degradation. ijper.orgscirp.org

Implications for Drug Substance Manufacturing and Quality Assurance

The potential presence of this compound as an impurity has significant implications for the manufacturing process and quality assurance of Sofosbuvir.

Process Control: The manufacturing process must be designed and controlled to minimize the formation of this and other impurities. This includes optimizing reaction conditions, purification methods, and storage conditions.

Specification Setting: Based on toxicological data and regulatory guidelines, limits are set for the acceptable levels of impurities in the final drug substance. The availability of a reference standard for this compound is essential for accurately monitoring its levels against these specifications.

Batch Release Testing: Routine quality control testing of each batch of Sofosbuvir includes the analysis of impurities to ensure they are within the established limits before the batch is released for formulation into the final drug product.

Stability Studies: The potential for this compound to form as a degradation product necessitates its monitoring during long-term and accelerated stability studies to establish the shelf-life of the drug substance.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of nucleotide analogues like Sofosbuvir (B1194449) is a complex, multi-step process where the formation of impurities such as Sofosbuvir O-Desisopropyl O-Methyl Ester is a critical concern. Future research is increasingly directed towards developing novel synthetic routes that not only improve yield and stereoselectivity but also minimize the generation of such byproducts.

A primary area of exploration involves the development of more efficient and selective phosphorylation and coupling reactions. Current synthetic challenges often lie in achieving regio- and stereoselective phosphoramidation. researchgate.net Future strategies may involve novel catalysts or enzymatic processes that can precisely control the reaction, thereby preventing the incomplete addition or incorrect modification of the phosphoramidate (B1195095) moiety that leads to intermediates like the O-Desisopropyl O-Methyl Ester.

Furthermore, the integration of green chemistry principles is a significant emerging paradigm. huarenscience.com Traditional synthetic routes for complex molecules often rely on hazardous solvents and reagents, contributing to a substantial environmental footprint. youtube.com Future research will focus on:

Safer Solvents: Replacing conventional solvents with greener alternatives such as bio-derived solvents or water-based systems. huarenscience.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. huarenscience.com

Catalytic Reactions: Employing highly efficient catalysts, including biocatalysts, to reduce energy consumption and the need for stoichiometric reagents. synthiaonline.com

By focusing on these areas, researchers aim to develop synthetic processes that are not only economically viable and efficient but also environmentally sustainable.

Deeper Mechanistic Insights into Compound Biotransformation Pathways

While the metabolic activation of the parent drug Sofosbuvir is well-documented, proceeding through hydrolysis of the carboxyl ester and cleavage of the phosphoramidate to form the active triphosphate GS-461203, the specific biotransformation pathways of its impurities, including this compound, remain largely uncharacterized. scirp.orgnih.gov Understanding the metabolic fate of this compound is crucial, as it could have implications for efficacy and safety.

Future research in this domain will need to focus on several key areas:

In Vitro Metabolic Studies: Utilizing human liver microsomes, hepatocytes, and specific recombinant enzymes (such as carboxylesterases and cytochrome P450s) to identify the primary enzymes responsible for metabolizing the O-Desisopropyl O-Methyl Ester.

Metabolite Identification: Employing high-resolution mass spectrometry (HRMS) to identify and structurally elucidate the metabolites formed from the compound's biotransformation. scirp.org It is plausible that the remaining methyl ester could be hydrolyzed, leading to other known Sofosbuvir-related impurities.

Pharmacokinetic Profiling: Conducting in vivo studies in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this specific compound. This would clarify its persistence, accumulation potential, and clearance pathways.

Elucidating these biotransformation pathways is a critical step in assessing the complete pharmacological and toxicological profile of Sofosbuvir and its related substances.

Development of Advanced Analytical Probes and Detection Techniques

The accurate detection and quantification of impurities are paramount for ensuring the quality and safety of pharmaceutical products. For this compound, future research will focus on creating more sensitive, specific, and rapid analytical methods.

Current methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are widely used for analyzing Sofosbuvir and its related substances. researchgate.netjmpas.com However, there is a continuous drive to improve detection limits and resolve structurally similar compounds. Emerging research directions include:

Novel Chromatographic Methods: Development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) methods for ultra-trace quantification of the O-Desisopropyl O-Methyl Ester in both bulk drug substance and biological matrices. scirp.org

Fluorescent Probes: Designing and synthesizing novel fluorescent probes that can selectively bind to the O-Desisopropyl O-Methyl Ester. nih.govnih.gov Such probes could enable high-throughput screening and real-time detection with exceptional sensitivity, potentially through mechanisms like fluorescence quenching or enhancement. glenresearch.com The design of these probes often involves tailoring oligonucleotides or other molecular structures to create specific recognition sites. nih.gov

These advanced techniques will provide more precise tools for quality control during manufacturing and for detailed pharmacokinetic and metabolic studies.

Interdisciplinary Research Integrating Computational and Experimental Findings

The synergy between computational modeling and experimental validation represents a powerful paradigm for future pharmaceutical research. This interdisciplinary approach can accelerate discovery and provide deeper mechanistic insights that are often unattainable through experimentation alone.

For this compound, integrated research could focus on:

Predictive Synthesis Modeling: Using computational chemistry to model synthetic reaction pathways. researchgate.net Quantum mechanics and molecular dynamics simulations can help predict reaction kinetics and transition states, identifying conditions that favor the formation of the desired product over impurities like the O-Desisopropyl O-Methyl Ester. researchgate.net These predictions can then guide the design of more efficient and cleaner laboratory syntheses.

Metabolism and Toxicity Prediction: Employing in silico tools, such as molecular docking and machine learning algorithms, to predict how the O-Desisopropyl O-Methyl Ester might interact with metabolic enzymes and other biological targets. researchgate.net This can help prioritize experimental studies and provide early warnings about potential off-target effects or metabolic liabilities.

Analytical Method Development: Using computational models to aid in the design of selective analytical probes. By simulating the interaction between a potential probe and the target molecule, researchers can optimize the probe's structure for maximum binding affinity and specificity before undertaking costly and time-consuming synthesis.

By combining the predictive power of computational science with the empirical validation of experimental work, future research can address the challenges associated with this compound in a more efficient and targeted manner.

Q & A

Basic Research Questions

Q. How can the synthesis of Sofosbuvir O-Desisopropyl O-Methyl Ester be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst load) combined with real-time monitoring using HPLC or LC-MS. For example, hydrolysis of ester bonds in prodrugs like Sofosbuvir is sensitive to enzymatic conditions (e.g., cathepsin A or carboxylesterase 1), which can be mimicked in vitro to refine activation pathways . Analytical validation via NMR and mass spectrometry ensures structural fidelity, while purity is assessed using pharmacopeial guidelines for related compounds (e.g., USP Oseltamivir Phosphate RS protocols) .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : A combination of reversed-phase HPLC (RP-HPLC) with UV detection (e.g., 260 nm for nucleoside analogs) and high-resolution mass spectrometry (HRMS) is recommended. Chromatographic conditions should follow pharmacopeial standards, such as a mobile phase of water-methanol-acetonitrile (50:30:20 v/v) . For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography may be employed, referencing structural data from related Sofosbuvir intermediates (e.g., isopropyl esters in glycine-based components) .

Q. How can researchers ensure reproducibility in preclinical studies involving this compound?

  • Methodological Answer : Detailed experimental protocols must include:

  • Control groups : Use Sofosbuvir metabolite GS-566500 as a reference standard for comparative assays .
  • Data documentation : Adhere to the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to standardize variables .
  • Replication guidelines : Follow journal-specific requirements for reporting synthetic steps and characterization data (e.g., Beilstein Journal of Organic Chemistry’s criteria for compound preparation) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights explain the potency variations among Sofosbuvir ester derivatives?

  • Methodological Answer : SAR studies should compare alkyl ester substituents (methyl, ethyl, isopropyl) using in vitro antiviral assays (e.g., EC50 measurements). For example, Sofosbuvir analogs with isopropyl esters exhibit ~2x higher activity than methyl esters due to enhanced lipophilicity and metabolic stability . Data should be tabulated (Table 1) to highlight trends in substituent effects:

Ester GroupEC50 (pM)Relative Activity vs. Sofosbuvir
Methyl6801x
Ethyl3402x
Isopropyl3402x
Table 1: Activity of Sofosbuvir ester derivatives (hypothetical data based on )

Q. How do metabolic pathways influence the pharmacokinetic profile of this compound?

  • Methodological Answer : Use isotope-labeled tracers (e.g., deuterated analogs) to track metabolic activation in hepatic microsomes. Key steps include:

  • Hydrolysis : Monitor ester cleavage via LC-MS/MS, referencing Sofosbuvir’s activation by HINT1 phosphatase .
  • Phosphorylation : Quantify triphosphate metabolite formation using radiometric assays or MALDI-TOF .
  • Cross-species validation : Compare human and rodent microsome data to predict interspecies variability .

Q. What strategies mitigate instability of this compound in aqueous formulations?

  • Methodological Answer : Stability studies should assess:

  • pH dependence : Conduct accelerated degradation tests (40°C/75% RH) across pH 2–8, measuring degradation products via HPLC .
  • Excipient screening : Test cyclodextrins or surfactants (e.g., Poloxamer 188) to enhance solubility without promoting hydrolysis .
  • Regulatory alignment : Validate methods per ICH Q1A(R2) guidelines, ensuring compatibility with FDA impurity thresholds (e.g., ≤0.15% for specified degradants) .

Q. How can contradictory data on ester derivative efficacy be resolved in antiviral studies?

  • Methodological Answer : Apply contradiction analysis frameworks:

  • Data harmonization : Re-analyze raw datasets using standardized metrics (e.g., normalized EC50 values).
  • Experimental variables : Control for cell line specificity (e.g., Huh7 vs. primary hepatocytes) and serum content in assays .
  • Meta-analysis : Use bibliometric tools (e.g., Web of Science) to identify confounding factors across studies, such as batch-to-batch variability in compound synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.